N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]but-2-ynamide
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Overview
Description
N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]but-2-ynamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a thiophene ring, which is further connected to a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]but-2-ynamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a multicomponent reaction involving homocysteine, isonitrile, and a ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a reaction between 2-bromo-3,3,3-trifluoropropene and benzylthiols under an SN2’ mechanism.
Attachment of the But-2-ynamide Moiety: The final step involves coupling the thiophene derivative with a but-2-ynamide precursor under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]but-2-ynamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]
Properties
IUPAC Name |
N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NOS/c1-2-3-8(15)14-6-7-4-5-16-9(7)10(11,12)13/h4-5H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBOCWKAGGRTNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=C(SC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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